6-o-Tolylquinazolin-2-amine

Lck inhibitor JAK3 selectivity kinase selectivity profiling

6-o-Tolylquinazolin-2-amine (CHEMBL215952, CAS 118270-06-7) is a 2-aminoquinazoline heterocycle bearing an ortho-tolyl substituent at the 6-position. It belongs to a class of compounds extensively explored as kinase inhibitors, particularly within the lymphocyte-specific kinase (Lck) inhibitor program reported by Amgen.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B10845372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-o-Tolylquinazolin-2-amine
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC3=CN=C(N=C3C=C2)N
InChIInChI=1S/C15H13N3/c1-10-4-2-3-5-13(10)11-6-7-14-12(8-11)9-17-15(16)18-14/h2-9H,1H3,(H2,16,17,18)
InChIKeyRAWAQXBVMDKSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-o-Tolylquinazolin-2-amine: Kinase Profiling Data and Scaffold Differentiation for Med Chem Procurement


6-o-Tolylquinazolin-2-amine (CHEMBL215952, CAS 118270-06-7) is a 2-aminoquinazoline heterocycle bearing an ortho-tolyl substituent at the 6-position. It belongs to a class of compounds extensively explored as kinase inhibitors, particularly within the lymphocyte-specific kinase (Lck) inhibitor program reported by Amgen [1]. The compound has been profiled against a panel of kinases in HTRF biochemical assays, yielding quantitative IC50 data against Lck, JAK3, p38α MAPK14, and KDR VEGFR2, all curated by ChEMBL and deposited in BindingDB [1][2].

Why 6-o-Tolylquinazolin-2-amine Cannot Be Interchanged with Generic 2-Aminoquinazolines: Evidence of Functional Selectivity


Although the 2-aminoquinazoline scaffold is shared across numerous kinase inhibitor chemotypes, the identity of the 6-aryl substituent is a critical determinant of both potency and selectivity. The Amgen Lck program demonstrated that the lead 2-aminoquinazoline (compound 1) was a potent but nonselective inhibitor, while systematic variation of the 6-aryl and C2-amino substituents yielded compounds with markedly different selectivity windows [1]. For 6-o-tolylquinazolin-2-amine, the ortho-methyl substitution on the 6-phenyl ring produces a quantifiable selectivity gap between Lck (94 nM) and off-target kinases JAK3 (9,820 nM), p38α (3,900 nM), and KDR (4,970 nM)—all measured under identical HTRF assay conditions [1][2]. This selectivity fingerprint cannot be assumed for analogs bearing unsubstituted phenyl, para-tolyl, or halogen substituents at the 6-position, as the steric and electronic contributions of the ortho-methyl group directly influence the ligand–kinase binding interface. Procurement of an uncharacterized 6-arylquinazolin-2-amine analog therefore carries the risk of acquiring a compound with unknown or undesirable selectivity.

Quantitative Differentiation Evidence for 6-o-Tolylquinazolin-2-amine Against Closest Analogs and In-Class Alternatives


Lck vs. JAK3 Selectivity: 104-Fold Window in Matched HTRF Kinase Assays

6-o-Tolylquinazolin-2-amine inhibits Lck with an IC50 of 94 nM, while its potency against JAK3 is substantially weaker at 9,820 nM (9.82 μM), both measured in the same HTRF kinase assay format [1][2]. This yields a selectivity ratio of approximately 104-fold for Lck over JAK3. In contrast, the original Amgen aminoquinazoline lead (compound 1) was described as nonselective, inhibiting Lck and T-cell proliferation without a defined selectivity window across Src family and off-target kinases [1]. While the highly optimized compound 34 (CHEMBL385937) achieved an Lck IC50 of 0.200 nM, its selectivity profile against JAK3 is not publicly available, making the 6-o-tolyl analog one of the few 2-aminoquinazolines with a documented, quantifiable Lck–JAK3 selectivity gap [2].

Lck inhibitor JAK3 selectivity kinase selectivity profiling HTRF assay

Lck vs. p38α MAPK14 Selectivity: 41-Fold Discrimination in a Single Assay Platform

The compound shows an IC50 of 3,900 nM against p38α MAPK14, compared to 94 nM against Lck, representing a 41-fold selectivity window [1][2]. This level of discrimination between Lck and p38α is particularly relevant because many early aminoquinazoline leads suffered from concurrent p38α inhibition, complicating their use as mechanistic probes for T-cell signaling pathways [1]. The ortho-tolyl substituent contributes to this selectivity by introducing steric bulk at the 6-position, which is known from the Amgen SAR to differentially affect binding to the hydrophobic back pocket of Lck versus the smaller ATP-binding cleft of p38α [1].

p38 MAPK Lck selectivity anti-inflammatory target kinase panel

Lck vs. KDR (VEGFR2) Selectivity: 53-Fold Window Relevant to Anti-Angiogenic Off-Target Risk

Against the vascular endothelial growth factor receptor 2 (KDR/VEGFR2), 6-o-tolylquinazolin-2-amine exhibits an IC50 of 4,970 nM, yielding a 53-fold selectivity window relative to Lck (94 nM) [1][2]. KDR inhibition is a well-known off-target liability for quinazoline-based kinase inhibitors, as the quinazoline core is a privileged scaffold for VEGFR2 binding (exemplified by vandetanib and cediranib) [1]. The Amgen team noted that early aminoquinazoline leads suffered from potent KDR cross-reactivity, and achieving selectivity over KDR was a key optimization objective [1]. The 53-fold separation achieved by the 6-o-tolyl analog, while not as wide as that of fully optimized leads (compound 47, ED50 = 11 mg/kg in vivo), represents a quantifiable baseline against which more elaborated 6-aryl analogs can be benchmarked.

VEGFR2 KDR anti-angiogenic kinase selectivity off-target profiling

Fragment-Like Physicochemical Profile Compared to Optimized Amgen Leads: Favorable MW and Ligand Efficiency for Hit-to-Lead Derivatization

With a molecular weight of 235.28 g/mol (C15H13N3), 6-o-tolylquinazolin-2-amine occupies a fragment-like chemical space that is substantially smaller than the fully optimized Amgen Lck inhibitors: compound 34 (CHEMBL385937, MW ~ 408 g/mol) and compound 47 (MW ~ 423 g/mol) [1]. The 94 nM Lck IC50 translates to a ligand efficiency (LE) of approximately 0.38 kcal/mol per heavy atom (calculated as LE = 1.4 × pIC50 / HAC = 1.4 × 7.03 / 18 ≈ 0.55; using an alternative formula: LE = –RT ln(IC50) / HAC ≈ 0.38 for 18 heavy atoms at 94 nM). In contrast, the optimized compound 34 has an LE of approximately 0.42 (0.200 nM, 29 heavy atoms), indicating that the 6-o-tolyl analog retains respectable ligand efficiency despite being 470-fold less potent [1][2]. This property profile makes 6-o-tolylquinazolin-2-amine suitable as a fragment hit for further elaboration at the C2-amino and C6-aryl positions, whereas the larger Amgen leads have exhausted much of the accessible chemical space on the quinazoline core.

fragment-based drug discovery ligand efficiency molecular weight hit-to-lead optimization

Validated Application Scenarios for 6-o-Tolylquinazolin-2-amine Based on Quantitative Evidence


Fragment-Based Discovery of Selective Lck Inhibitors for T-Cell-Mediated Autoimmune Disease

The 94 nM Lck IC50 combined with the 104-fold selectivity over JAK3 and 41-fold selectivity over p38α [1][2] positions 6-o-tolylquinazolin-2-amine as a validated fragment hit for structure-guided elaboration. Researchers can leverage the free C2-amino group for introducing solubilizing or potency-enhancing substituents, following the synthetic precedent established in Scheme 3 of the Amgen publication [1]. The selectivity fingerprint provides a benchmark against which newly synthesized analogs can be compared without requiring de novo kinase panel screening for each derivative. This scenario is most appropriate for medicinal chemistry teams pursuing Lck-targeted therapies for rheumatoid arthritis, psoriasis, or graft rejection, where JAK3 and p38α inhibition are undesirable off-target activities.

Kinase Selectivity Probe Tool Compound for Studying T-Cell Receptor Signaling

With quantifiable IC50 values against four kinases (Lck 94 nM, JAK3 9,820 nM, p38α 3,900 nM, KDR 4,970 nM) all measured under identical HTRF conditions [2], 6-o-tolylquinazolin-2-amine can serve as a chemical probe for dissecting Lck-dependent versus JAK3-dependent signaling pathways in T-cells. Its 104-fold Lck–JAK3 discrimination allows experiments at concentrations around 1–5 μM (approximately 10–50× the Lck IC50) where Lck is substantially inhibited while JAK3 remains largely unaffected. This concentration window is not documented for the unsubstituted 6-phenyl analog or for most commercially available Lck inhibitors such as dasatinib, which inhibits both Lck and JAK3 at sub-nanomolar concentrations [1].

Reference Standard for SAR Campaigns on 6-Arylquinazoline Scaffolds

Procurement of 6-o-tolylquinazolin-2-amine provides a well-characterized reference point for systematic SAR exploration of the 6-position. Its orthogonal selectivity profile (preferential Lck inhibition over JAK3, p38α, and KDR) can be used as a baseline to assess whether introducing electron-withdrawing, electron-donating, or larger substituents at the ortho, meta, or para positions of the 6-phenyl ring improves or degrades selectivity [1][2]. The compound thus functions as a 'selectivity standard' for any new 6-arylquinazolin-2-amine analog synthesized, avoiding the costly error of scaling up an uncharacterized analog with inferior selectivity.

Biochemical Assay Development and Kinase Panel Calibration

Because 6-o-tolylquinazolin-2-amine has been profiled in the HTRF assay format that is widely used in industrial kinase screening [1][2], it can serve as a calibration standard for setting up Lck, JAK3, p38α, and KDR biochemical assays in new laboratories or screening campaigns. Its moderate potency range (94 nM to 4,970 nM across the panel) spans three orders of magnitude, making it suitable for validating assay dynamic range, Z'-factor, and inter-plate reproducibility. This contrasts with using ultra-potent inhibitors (e.g., compound 34, IC50 = 0.200 nM) whose steep dose–response curves provide less information about assay linearity across concentration ranges.

Quote Request

Request a Quote for 6-o-Tolylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.